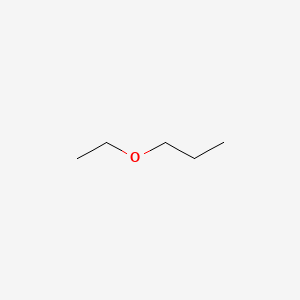

Ethyl propyl ether

CAS No.: 628-32-0

Cat. No.: VC2317103

Molecular Formula: C5H12O

Molecular Weight: 88.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 628-32-0 |

|---|---|

| Molecular Formula | C5H12O |

| Molecular Weight | 88.15 g/mol |

| IUPAC Name | 1-ethoxypropane |

| Standard InChI | InChI=1S/C5H12O/c1-3-5-6-4-2/h3-5H2,1-2H3 |

| Standard InChI Key | NVJUHMXYKCUMQA-UHFFFAOYSA-N |

| SMILES | CCCOCC |

| Canonical SMILES | CCCOCC |

| Boiling Point | 63.2 °C |

| Flash Point | less than -4 °F (NFPA, 2010) |

| Melting Point | -127.5 °C |

Introduction

Physical Properties

Ethyl propyl ether exists as a colorless, volatile liquid with an ether-like odor characteristic of its chemical class . As with many ethers, it demonstrates low viscosity and high volatility, making it valuable for various applications requiring rapid evaporation.

The compound exhibits the following physical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂O |

| Molecular Weight | 88.15 g/mol |

| CAS Registry Number | 628-32-0 |

| Appearance | Colorless liquid |

| Odor | Ether-like |

| Density | 0.739 g/mL |

| Molar Volume | 119.3 mL/mol |

| Refractive Index | 1.369 |

| Molecular Refractive Power | 26.96 mL/mol |

| Dipole Moment | 1.16 D |

| Melting Point | -127°C |

| Boiling Point | 55-62°C (sources vary) |

| Critical Temperature | 227°C |

| Critical Pressure | 32.1 atm |

| Critical Volume | 240.00 mL/mol |

| Log₁₀ Partition (octanol/water) | 1.40 |

| SMILES Notation | CCCOCC |

| InChIKey | NVJUHMXYKCUMQA-UHFFFAOYSA-N |

Table 1: Physical Properties of Ethyl Propyl Ether

The relatively low boiling point (55°C) indicates its high volatility, while the extreme low melting point (-127°C) demonstrates its resistance to freezing at typical ambient temperatures, even in extremely cold environments .

Chemical Properties and Reactivity

General Reactivity Profile

Ethyl propyl ether, like other ethers, exhibits relatively low chemical reactivity under standard conditions. The ether functional group consists of an oxygen atom connected to two alkyl groups through single bonds. This arrangement confers stability to the molecule under most conditions .

The compound can act as a weak Lewis base due to the presence of lone pairs of electrons on the oxygen atom. This allows it to form complexes with strong acids and Lewis acids . For example:

-

Forms salts with strong acids

-

Creates addition complexes with Lewis acids (similar to how diethyl ether forms complexes with boron trifluoride)

Stability and Decomposition

While generally stable, ethyl propyl ether shares a critical safety concern with other ethers: the tendency to form explosive peroxides when exposed to air and light over time. This occurs through free-radical oxidation processes initiated at the carbon atoms adjacent to the oxygen .

Unlike more hazardous ethers such as diethyl ether, ethyl isopropyl ether, and ethyl tert-butyl ether, ethyl propyl ether forms peroxides at a slower rate, though still requiring careful management during storage .

Solubility Properties

Ethyl propyl ether demonstrates the characteristic solubility profile of ethers:

-

Slightly soluble in water (shows limited miscibility)

-

Highly soluble in organic solvents

-

Slightly soluble in chloroform and methanol

This solubility profile makes it valuable as a reaction medium and extraction solvent in organic synthesis.

Synthesis Methods

Industrial Production

Industrial production of ethyl propyl ether typically employs one of several methods:

-

As a byproduct of ethanol production: It can be obtained during the vapor-phase hydration of ethylene when process conditions are adjusted to favor ether formation .

Williamson Ether Synthesis

The Williamson ether synthesis represents the most versatile and reliable laboratory method for preparing ethyl propyl ether. This reaction involves the SN2 displacement between an alkoxide ion and an alkyl halide :

The Williamson synthesis is particularly effective for producing unsymmetrical ethers like ethyl propyl ether. For optimal results, the more hindered alkoxide is paired with the less hindered alkyl halide to minimize competing elimination reactions .

Acid-Catalyzed Etherification

While less selective for producing unsymmetrical ethers, acid-catalyzed dehydration of mixed alcohols can yield ethyl propyl ether along with the corresponding symmetrical ethers (diethyl ether and dipropyl ether). This method employs concentrated sulfuric acid as a catalyst at elevated temperatures .

Applications and Uses

Fuel Applications

Ethyl propyl ether finds important applications in fuel technology:

-

Methanol fuel composition: Used in the formulation of methanol fuels for vehicles, where it helps address issues such as water and low-temperature stratification, rubber swelling, metal corrosion, hot air resistance, and cold start problems .

-

Starting fluid component: Due to its high volatility and low flash point, it can serve as a component in starting fluids for gasoline and diesel engines, particularly in cold climates .

Chemical Synthesis

In chemical synthesis, ethyl propyl ether serves multiple roles:

-

Reagent and intermediate: Functions as a chemical intermediate in the synthesis of more complex organic compounds .

-

Solvent: Due to its ether functionality, it can serve as a solvent for various organic reactions, particularly those involving organometallic reagents .

Industrial Applications

The compound finds use in several industrial contexts:

-

Polymer modification: Used to modify polystyrene and alkyl resins .

-

Coatings and adhesives: Serves as a component in lacquers, coatings, and surgical adhesives .

-

Plasticizer: Functions as a plasticizer in various formulations .

Environmental Considerations

Ethyl propyl ether presents certain environmental concerns that should be considered in its lifecycle management:

-

Air emissions: Due to its high volatility, it can readily enter the atmosphere, contributing to volatile organic compound (VOC) emissions .

-

Water impacts: With a log partition coefficient (octanol/water) of 1.40, it shows moderate lipophilicity, suggesting potential for bioaccumulation in aquatic organisms .

-

Fire runoff: Water used to combat fires involving ethyl propyl ether may create environmental hazards if allowed to enter sewers or water systems .

Proper containment, handling, and disposal practices are essential to minimize environmental impacts. Disposal should occur through approved waste disposal facilities in accordance with local regulations .

Regulatory Status

Ethyl propyl ether is subject to various regulations governing flammable liquids and potentially hazardous chemicals:

-

Transportation: Classified as a flammable liquid for transportation purposes, with UN number 2615 .

-

Workplace safety: Subject to occupational exposure limits and safety regulations in laboratory and industrial settings .

-

Storage requirements: Must be stored in accordance with regulations for flammable liquids, including proper containment, ventilation, and fire protection measures .

Analytical Characterization

Analytical identification and characterization of ethyl propyl ether typically employ the following methods:

-

Gas chromatography-mass spectrometry (GC-MS): Primary method for identification and quantification in mixtures.

-

Infrared spectroscopy: Reveals characteristic C-O-C stretching vibrations typical of ethers.

-

Nuclear magnetic resonance (NMR) spectroscopy: ¹H and ¹³C NMR provide structural confirmation through characteristic chemical shifts for the ethyl and propyl groups linked to the oxygen atom.

-

Refractive index measurement: The documented refractive index of 1.369 serves as a useful physical parameter for identity confirmation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume